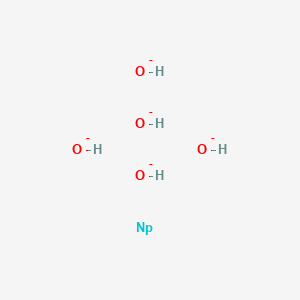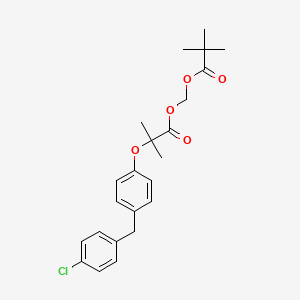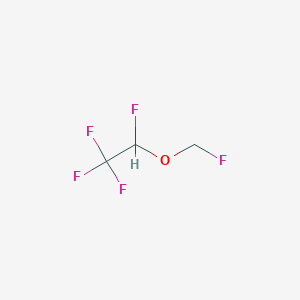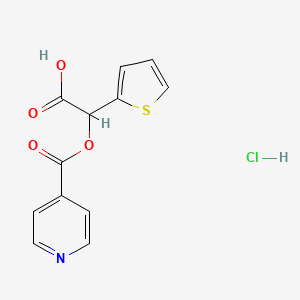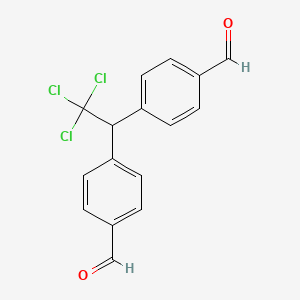
4,4'-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde is a chemical compound characterized by the presence of two benzaldehyde groups attached to a central trichloroethane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde typically involves the reaction of benzaldehyde derivatives with trichloroethane under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where benzaldehyde reacts with trichloroethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring the efficient production of 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde.
化学反应分析
Types of Reactions
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trichloroethane moiety can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzoic acid.
Reduction: 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The trichloroethane moiety may also contribute to the compound’s overall reactivity and binding affinity.
相似化合物的比较
Similar Compounds
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzyl alcohol: A reduced form of the compound with primary alcohol groups instead of aldehydes.
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzoic acid: An oxidized form with carboxylic acid groups.
4,4’-(2,2,2-Trichloroethane-1,1-diyl)bis(2-nitrophenol): A derivative with nitro groups on the benzene rings.
Uniqueness
4,4’-(2,2,2-Trichloroethane-1,1-diyl)dibenzaldehyde is unique due to its combination of aldehyde groups and a trichloroethane core, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research.
属性
CAS 编号 |
54545-85-6 |
|---|---|
分子式 |
C16H11Cl3O2 |
分子量 |
341.6 g/mol |
IUPAC 名称 |
4-[2,2,2-trichloro-1-(4-formylphenyl)ethyl]benzaldehyde |
InChI |
InChI=1S/C16H11Cl3O2/c17-16(18,19)15(13-5-1-11(9-20)2-6-13)14-7-3-12(10-21)4-8-14/h1-10,15H |
InChI 键 |
DXZLEHBRNSRRBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


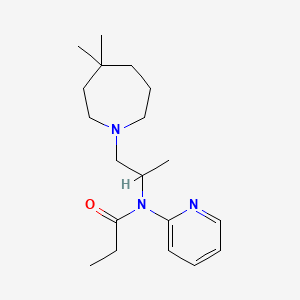
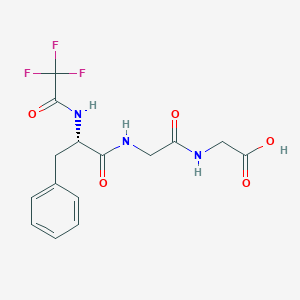
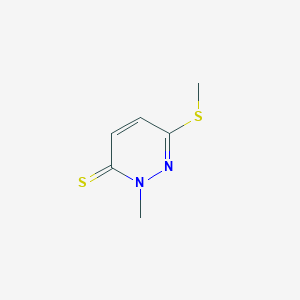


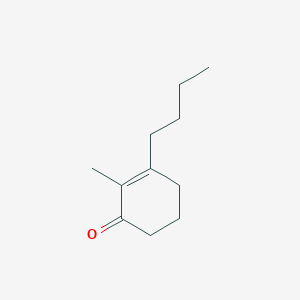

![{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B14632665.png)
